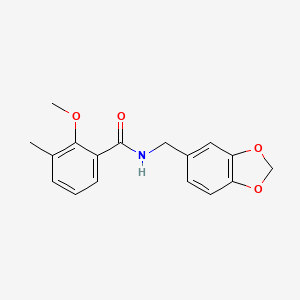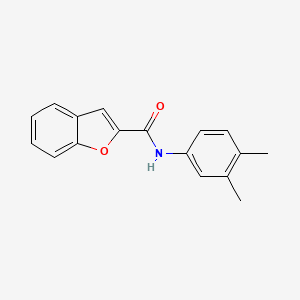![molecular formula C21H27N5O B5569435 (1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569435.png)
(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds like the one often involves multi-step reactions, catalysts, and specific conditions to ensure yield and purity. While the exact synthesis pathway for this compound isn't directly detailed in available literature, similar compounds have been synthesized through innovative methods. For instance, the use of 1,4-disulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen sulfate as a new ionic liquid catalyst has shown efficiency in synthesizing biologically active compounds, suggesting that similar catalytic methods could be applied for this compound's synthesis (Shirini et al., 2015).
Molecular Structure Analysis
The molecular structure of complex bicyclic or polycyclic compounds is crucial for understanding their reactivity and properties. X-ray crystallography and NMR spectroscopy are common tools for this analysis. For example, compounds synthesized from cyclic amines and diazonium salts have been characterized by HR-MS, 1H and 13C NMR, and 2D-NMR techniques, as well as X-ray crystallography, to elucidate their structure (Rivera & González-Salas, 2010).
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Novel Triazenes and Bicyclic Compounds : Research demonstrates the synthesis and characterization of novel triazenes and bicyclic compounds, highlighting methods that could be applicable to the synthesis of the query compound. For instance, the reaction of cyclic amines with diazonium salts has been explored to produce a series of bis-triazenes and bicyclic compounds, which are characterized using HR-MS, NMR, and X-ray crystallography (Rivera & González-Salas, 2010). Similarly, the conversion of diaza- and triazaadamantanes to nitrogen-containing pentacyclic compounds has been investigated (Minasyan, Agadzhanyan, & Admyan, 1994).
Chemical Transformations and Applications
- Catalytic Applications and Organic Transformations : Studies on 1,4-diazabicyclo compounds reveal their utility as catalysts in synthesizing biologically active compounds. For example, DABCO (1,4-diazabicyclo[2.2.2]octane) has been explored for its catalytic properties in synthesizing piperazine derivatives and other biologically relevant structures through C–N bond cleavage, indicating the potential utility of related bicyclic compounds in medicinal chemistry and organic synthesis (Halimehjani & Badali, 2019).
Potential Applications in Drug Discovery
- Ligands for Nicotinic Acetylcholine Receptors : The 3,7-diazabicyclo[3.3.1]nonane scaffold has been studied for its interaction with nicotinic acetylcholine receptors (nAChRs), indicating the significance of bicyclic compounds in developing subtype-selective nAChR ligands. This research demonstrates the potential of bicyclic and triazolyl compounds in creating new treatments for cognitive deficits associated with psychiatric or neurological conditions (Eibl et al., 2013).
Propriétés
IUPAC Name |
1-[(1S,5R)-3-(2,3-dihydro-1H-inden-2-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-(1,2,4-triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c27-21(7-8-25-15-22-14-23-25)26-12-16-5-6-19(26)13-24(11-16)20-9-17-3-1-2-4-18(17)10-20/h1-4,14-16,19-20H,5-13H2/t16-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVPLOFXDBNQJC-QFBILLFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)CCN3C=NC=N3)C4CC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)CCN3C=NC=N3)C4CC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5569356.png)
![N,N,2-trimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5569369.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B5569373.png)

![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569386.png)

![2-(isoxazol-3-ylcarbonyl)-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5569407.png)
![2-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5569415.png)
![N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569422.png)
![methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate](/img/structure/B5569429.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5569443.png)

![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)
